molecular formula C15H12O6 B8113887 Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate

Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate

Cat. No.: B8113887
M. Wt: 288.25 g/mol
InChI Key: SSMVPMRPFUXQTI-UHFFFAOYSA-N
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Description

Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The acryloyloxy group is then introduced through a reaction with acryloyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of by-products . The use of continuous flow reactors allows for the efficient synthesis of the compound with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene core can interact with biological macromolecules, leading to changes in their function. The acryloyloxy group can undergo polymerization, forming crosslinked networks that are useful in industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acryloyloxy and ethyl ester groups, which confer specific reactivity and potential for polymerization. This makes it particularly valuable in applications requiring crosslinkable materials .

Properties

IUPAC Name

ethyl 2-oxo-7-prop-2-enoyloxychromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-3-13(16)20-10-6-5-9-7-11(14(17)19-4-2)15(18)21-12(9)8-10/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMVPMRPFUXQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C=C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate
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Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate
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Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate
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Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate
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Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate
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Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate

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